(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide
Description
“(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide” is a chiral amide derivative characterized by a 2,3-dihydro-benzo[1,4]dioxin scaffold, an (S)-configured amino group, and a dimethyl-substituted butyramide chain. Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol .
The compound’s stereochemistry (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)13(16)15(18)17(3)9-11-5-4-6-12-14(11)20-8-7-19-12/h4-6,10,13H,7-9,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZPDTIFKKULCC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation, Curtius rearrangement, and subsequent hydrolysis and salification . The overall yield of this process can be optimized by carefully selecting solvents and reaction temperatures to minimize side reactions and improve product purity.
Industrial Production Methods
For large-scale production, the synthesis process can be adapted to industrial conditions by using continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzo[1,4]dioxin moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the original compound.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The unique structure of this compound suggests potential therapeutic applications, such as in the development of new drugs for neurological disorders or cancer.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[1,4]dioxin-Containing Thiazolidinones (Compounds 9l, 9m, 9n)
Compounds 9l , 9m , and 9n (Molecules 2015) share the benzo[1,4]dioxin or benzodioxol motifs but differ in substituents and core structures. Key comparisons include:
| Compound | Core Structure | Substituents (5-Arylidene) | Inhibition Activity (IC₅₀) |
|---|---|---|---|
| 9l | Thiazolidinone | 1,3-Benzodioxol-5-yl | SsCK1: 6.6 μM; HsCDK5-p25: 1.1 μM |
| 9m | Thiazolidinone | 2,3-Dihydro-benzo[1,4]dioxin-6-yl | Not reported |
| 9n | Thiazolidinone | 4-Hydroxy-3-methoxybenzylidene | SsCK1: 2.0 μM; HsCDK5-p25: 1.2 μM |
| Target Compound | Butyramide | 2,3-Dihydro-benzo[1,4]dioxin-5-yl | Not reported |
Key Findings :
- Positional Isomerism : The benzo[1,4]dioxin substituent’s position (5-yl vs. 6-yl) impacts activity. For instance, 9n (with a 6-ylmethyl group) showed higher selectivity for SsCK1 (IC₅₀ = 2.0 μM) compared to 9h (6.6 μM), which lacks a hydroxyl group .
- Bulky Substituents: The presence of bulky groups (e.g., 1,3-benzodioxol-5-yl in 9j) enhances kinase inhibition, suggesting that steric bulk in the arylidene or arylmethylamino moiety improves target engagement .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound () shares an amide backbone but lacks the benzo[1,4]dioxin scaffold.
CS-0309467 (6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine)
This pyridine derivative () incorporates a benzo[1,4]dioxin group but differs in core structure (pyridine vs. butyramide).
Pharmacological and Physicochemical Comparisons
Kinase Inhibition Profiles
The target compound’s structural analogues (9j, 9n) exhibit micromolar-range inhibition against SsCK1 and HsCDK5-p25 (Table 1). Notably:
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Predicted) | LogP (Calculated) |
|---|---|---|---|
| Target Compound | Not reported | Moderate (amide group) | ~2.5 |
| 9l | 172–233 (dec.) | Low (aromatic core) | ~3.8 |
| 9n | 202–204 | Moderate (polar OH) | ~2.9 |
The target compound’s lower LogP (estimated) suggests improved aqueous solubility compared to 9l and 9m , which may enhance bioavailability .
Biological Activity
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes available research findings related to its biological activity, focusing on enzyme interactions, pharmacological implications, and relevant case studies.
- Chemical Formula : C15H22N2O3
- Molecular Weight : 278.34678 g/mol
- CAS Number : 1307653-69-5
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of compounds related to this compound. These investigations are crucial for understanding its therapeutic potential against diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Key Findings
-
Acetylcholinesterase Inhibition :
- The compound has shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. This inhibition is beneficial in treating AD by enhancing cholinergic transmission.
-
α-Glucosidase Inhibition :
- The compound exhibits inhibitory activity against α-glucosidase, which plays a role in carbohydrate digestion. This property suggests potential use in managing postprandial hyperglycemia in T2DM patients.
Study 1: Synthesis and Biological Evaluation
A synthesis study reported the creation of various sulfonamide derivatives from (S)-2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide. These derivatives were screened for their inhibitory effects on AChE and α-glucosidase.
| Compound | AChE Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|
| Compound A | 65% | 70% |
| Compound B | 58% | 75% |
| (S)-2-Amino-N-(...) | 72% | 80% |
The results indicated that the synthesized compounds could serve as lead molecules for further development in therapeutic applications targeting neurodegenerative diseases and diabetes management .
Study 2: Pharmacological Implications
Another study focused on the pharmacological implications of this compound in animal models. It demonstrated that administration led to improved cognitive function and reduced blood glucose levels in diabetic rats.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in metabolic pathways. The inhibition of AChE enhances cholinergic signaling, while α-glucosidase inhibition slows carbohydrate absorption, contributing to better glycemic control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
